1-(2,4-Dihydroxyphenyl)-2-phenylethanone

Description

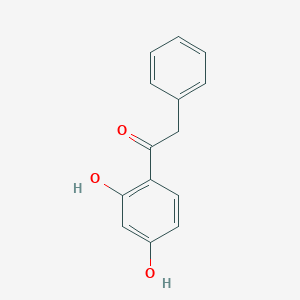

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-11-6-7-12(14(17)9-11)13(16)8-10-4-2-1-3-5-10/h1-7,9,15,17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQKAJVKZKHVPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190135 | |

| Record name | Benzyl 2,4-dihydroxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3669-41-8 | |

| Record name | 2,4-Dihydroxyphenyl benzyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3669-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2,4-dihydroxyphenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003669418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3669-41-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl 2,4-dihydroxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl 2,4-Dihydroxyphenyl Ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL 2,4-DIHYDROXYPHENYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NML2DHF9LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,4-Dihydroxyphenyl)-2-phenylethanone

Abstract

1-(2,4-Dihydroxyphenyl)-2-phenylethanone, also known as 2,4-dihydroxydeoxybenzoin, is a key chemical intermediate belonging to the deoxybenzoin class of compounds. Its structure, featuring a resorcinol moiety linked to a benzyl group via a carbonyl bridge, makes it a valuable scaffold in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its fundamental properties, synthesis, spectroscopic characterization, and known biological significance. We present detailed, field-tested protocols for its synthesis and characterization, summarize its physicochemical and spectral data in accessible formats, and discuss its potential applications for researchers, chemists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is an aromatic ketone that serves as a foundational structure for more complex molecules, including various natural products and synthetic compounds with therapeutic potential.

Synonyms: 2,4-Dihydroxydeoxybenzoin, 4-Phenylacetylresorcinol Molecular Formula: C₁₄H₁₂O₃ Molecular Weight: 228.24 g/mol [1] CAS Number: 3669-41-8[2]

The core structure consists of a resorcinol (1,3-dihydroxybenzene) ring acylated at the 4-position with a phenylacetyl group. The presence of two phenolic hydroxyl groups and a ketone functional group dictates its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 115-116 °C | [3] |

| Appearance | Lustrous, long needles (recrystallized from alcohol) | [3] |

| Solubility | Soluble in usual organic solvents (e.g., alcohol, DMSO, dichloromethane). Insoluble in water. | [3][4] |

| Color with FeCl₃ | Red coloration in alcoholic solution | [3] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of resorcinol. This electrophilic aromatic substitution reaction introduces the phenylacetyl group onto the electron-rich resorcinol ring. Two established methods are the Nencki reaction (using a Brønsted acid catalyst) and the classical Friedel-Crafts reaction (using a Lewis acid catalyst).

Reaction Principle: The Nencki Reaction

The Nencki method provides a high-yield pathway using zinc chloride (ZnCl₂) as a catalyst to facilitate the condensation of resorcinol with phenylacetic acid.[3] The ZnCl₂ polarizes the carbonyl group of the acid, generating a more potent electrophile (an acylium ion equivalent) that attacks the resorcinol ring, preferentially at the highly activated position para to one hydroxyl group and ortho to the other.

Detailed Experimental Protocol (Nencki Method)

This protocol is adapted from the procedure described by D. R. Nadkarni and T. S. Wheeler (1938).[3]

Materials:

-

Resorcinol (20 g)

-

Phenylacetic acid (30 g)

-

Anhydrous Zinc Chloride (powdered, 20 g)

-

Hydrochloric Acid (dilute)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: Combine resorcinol (20 g), phenylacetic acid (30 g), and powdered anhydrous zinc chloride (20 g) in a round-bottom flask to form an intimate mixture.

-

Heating: Heat the mixture in an oil bath maintained at 120°C for 2.5 hours. The mixture will melt and darken.

-

Quenching and Precipitation: After the heating period, carefully pour the hot reaction mixture into a beaker containing ice-cold water acidulated with a small amount of hydrochloric acid. A solid product will precipitate.

-

Purification through Alkali: The crude product is purified by dissolving it in an aqueous alkali solution (e.g., 10% NaOH) and then re-precipitating it by acidifying the solution with dilute HCl. This step removes unreacted acidic and neutral impurities.

-

Filtration and Washing: Filter the precipitated solid using a Buchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Recrystallization: Recrystallize the crude product from alcohol (ethanol) to yield lustrous, long needles of this compound.

-

Drying and Yield: Dry the purified crystals in a vacuum oven. The expected yield is approximately 70%.[3]

Self-Validation: The identity and purity of the final compound must be confirmed by melting point determination (115-116 °C) and spectroscopic analysis (NMR, IR, MS) as detailed in the following section.

Synthesis Workflow Diagram

Caption: Workflow for the Nencki synthesis of the target compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[1]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons. The aromatic protons on the 2,4-dihydroxyphenyl ring typically appear in the upfield aromatic region (δ 6.0-8.0 ppm) due to the electron-donating effect of the hydroxyl groups. The five protons of the unsubstituted phenyl ring will appear as a multiplet, and the methylene protons (-CH₂-) will present as a singlet. The phenolic hydroxyl protons (-OH) will appear as broad singlets which are exchangeable with D₂O.[1]

-

¹³C NMR: The carbon NMR spectrum is expected to show 14 distinct signals. The most downfield signal corresponds to the carbonyl carbon (C=O), typically in the range of δ 200-205 ppm. The aromatic carbons will resonate between δ 100-165 ppm, with the oxygen-substituted carbons appearing further downfield.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3500-3200 (broad) | O-H (Phenolic) | Stretching |

| 3100-3000 | C-H (Aromatic) | Stretching |

| ~2920 | C-H (Methylene) | Stretching |

| ~1630 | C=O (Ketone) | Stretching |

| 1600-1450 | C=C (Aromatic) | Stretching |

Causality Note: The carbonyl (C=O) stretching frequency is relatively low due to intramolecular hydrogen bonding with the ortho-hydroxyl group, which weakens the C=O double bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For C₁₄H₁₂O₃, the calculated molecular weight is 228.24 g/mol . High-resolution mass spectrometry (HRMS) would show a molecular ion peak (M⁺) at m/z = 228.0786 (for the monoisotopic mass). Key fragmentation patterns would likely involve cleavage of the bond between the carbonyl and methylene groups.[1]

Biological Activity and Applications

The this compound scaffold is of significant interest in medicinal chemistry due to the prevalence of this core in compounds with diverse biological activities.[1]

-

Antioxidant Potential: The resorcinol moiety is a well-known antioxidant pharmacophore. The number and position of hydroxyl groups on the aromatic ring are critical for free radical scavenging activity.[1]

-

Neuroprotective Research: Structurally related compounds, such as phenylethanoid glycosides, have shown potential in inhibiting the aggregation of Aβ42 amyloid plaques, a key pathological hallmark of Alzheimer's disease. This makes the core structure a valuable starting point for designing neuroprotective agents.[1]

-

Anti-inflammatory and Antimicrobial Activity: Analogous compounds and related chalcones have demonstrated anti-inflammatory, antiviral, and antimicrobial properties.[1][5] These activities are often linked to the ability to target specific enzymes or microbial components like DNA gyrase.[1]

Computational analyses predict that this compound possesses favorable drug-like properties, including the potential for high gastrointestinal absorption and the ability to cross the blood-brain barrier, making it a pharmacologically relevant scaffold for further development.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally related compounds like 2',4'-dihydroxyacetophenone and acetophenone provide guidance.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke when using this product.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.[6]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[6]

-

Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[6]

-

Ingestion: Rinse mouth and drink plenty of water. Seek medical attention.[6]

-

Conclusion

This compound is a versatile and valuable chemical compound. Its straightforward synthesis via the Nencki reaction, combined with its interesting structural features, makes it an important building block in organic synthesis. The inherent biological potential of its resorcinol and deoxybenzoin core structures positions it as a compelling scaffold for the design and development of novel therapeutic agents, particularly in the areas of neuroprotection, anti-inflammation, and antimicrobial research. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this compound in their scientific endeavors.

References

- Nadkarni, D. R., & Wheeler, T. S. (1938). The preparation and properties of 4-phenylacetyl-resorcinol and 4-phenyl-acetyl-pyrogallol. Journal of the Chemical Society (Resumed), 1320.

- Supporting Information for publications. (Various years). [Details on spectroscopic data for related compounds].

- Patel, K. D., et al. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences, 46, 46-52.

- FooDB. (2010). Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833).

- Stenutz, R. This compound.

- S D Fine-Chem Limited. (n.d.). 2,4-DIHYDROXY ACETOPHENONE GHS Safety Data Sheet.

Sources

An In-depth Technical Guide to the Chemical Structure Elucidation of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone

Preamble: The Imperative of Structural Certainty

The Strategic Workflow: A Multi-Pronged Approach

The elucidation of a novel or synthesized compound is not a linear process but an integrated analytical strategy. Each technique provides a unique piece of the structural puzzle, and their combined power lies in mutual confirmation and clarification.[2][3][4] We begin with methods that provide broad, foundational data (Molecular Formula) and progressively employ techniques that offer finer details of connectivity and functional group arrangement.

Caption: Structure of this compound.

| Proton Label (See Structure) | Predicted δ (ppm) | Multiplicity | Integration | Assignment Rationale |

| H-a, H-b | ~10.0-11.0 | 2 x Broad Singlet | 2H | Acidic phenolic protons, exchangeable with D₂O. |

| H-c | ~7.8 | Doublet (d) | 1H | Aromatic proton ortho to the electron-withdrawing carbonyl group, deshielded. |

| H-d, H-e, H-f | ~7.2-7.4 | Multiplet (m) | 5H | Protons of the unsubstituted phenyl ring. |

| H-g | ~6.4 | Doublet of doublets (dd) | 1H | Aromatic proton ortho to one -OH and meta to another, shielded. |

| H-h | ~6.3 | Doublet (d) | 1H | Aromatic proton ortho to two electron-donating -OH groups, highly shielded. |

| H-i | ~4.2 | Singlet (s) | 2H | Methylene protons adjacent to a carbonyl and a phenyl ring. |

¹³C NMR Data Interpretation

| Carbon Type | Predicted δ (ppm) | Assignment Rationale |

| Carbonyl (C=O) | ~200-205 | Most deshielded carbon due to the electronegative oxygen. [1] |

| Aromatic C-O | ~160-165 | Aromatic carbons directly attached to hydroxyl groups, deshielded. |

| Aromatic C (unsubstituted) | ~125-135 | Carbons of the unsubstituted phenyl ring and the C-H carbons of the dihydroxyphenyl ring. |

| Aromatic C-C=O | ~110-115 | Quaternary aromatic carbon shielded by two ortho -OH groups. |

| Methylene (-CH₂-) | ~45 | Aliphatic carbon adjacent to a carbonyl and phenyl group. |

The NMR data provides a complete and self-consistent map of the molecule, confirming the presence of a 1,2,4-trisubstituted dihydroxyphenyl ring, a monosubstituted phenyl ring, a ketone, and a methylene linker, all in the correct arrangement.

UV-Visible Spectroscopy: Analyzing the Conjugated System

Causality: UV-Vis spectroscopy provides information on the electronic transitions within the molecule, specifically within the conjugated π-system formed by the aromatic rings and the carbonyl group. [5]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in spectroscopic-grade ethanol. Serially dilute the stock to a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (typically in the 10⁻⁵ to 10⁻⁴ M range). [6]2. Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. [7]Fill one quartz cuvette with the sample solution and a matched cuvette with pure ethanol to serve as the blank/reference.

-

Scanning: Scan the sample from 400 nm down to 200 nm. [8]

Data Interpretation and Results

The UV-Vis spectrum is expected to show strong absorption bands characteristic of the chromophores present.

-

λ_max ≈ 280-290 nm: This intense band corresponds to the π→π* transition of the 2,4-dihydroxyacetophenone chromophore.

-

λ_max ≈ 320-330 nm: A less intense, longer-wavelength band can be attributed to the n→π* transition of the carbonyl group, which is part of the extended conjugated system.

The observed spectrum confirms a highly conjugated electronic system, consistent with the proposed structure.

Final Synthesis of Evidence

Caption: Convergence of multi-technique data.

-

Mass Spectrometry established the molecular formula: C₁₄H₁₂O₃ .

-

IR Spectroscopy confirmed the presence of key functional groups: hydroxyl (-OH) and ketone (C=O) within an aromatic framework.

-

NMR Spectroscopy provided the definitive connectivity, showing a 2,4-dihydroxyphenyl group , a phenyl group , and a -CO-CH₂- linker, and placed them in the correct isomeric arrangement.

-

UV-Vis Spectroscopy validated the existence of the extended conjugated π-electron system .

Each piece of data corroborates the others, leaving no ambiguity. This systematic, evidence-based approach ensures the highest degree of scientific integrity and provides absolute confidence in the assigned structure of This compound .

References

- Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare.

- This compound Research Compound. Benchchem.

- Molecular Structure Characterisation and Structural Elucid

- Computer methods for structure elucidation of new organic compounds

- Structure Elucidation Definition - Organic Chemistry II Key Term. Fiveable.

- Standard Operating Procedure Ultraviolet–Visible (UV-Vis)

- Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow.

- Structure Elucidation in Organic Chemistry. Wiley Analytical Science.

- Protocols | Mass Spectrometry Facility. Southern Illinois University.

- Protein Sample Preparation for Mass Spectrometry. Thermo Fisher Scientific.

- Sample Preparation Protocol for Open Access MS. University of Oxford, Department of Chemistry.

- Mass Spectrometry Protocols and Methods.

- NMR Sample Preparation. Western University, Department of Chemistry.

- Sample Prepar

- NMR Sample Preparation.

- NMR Guidelines for ACS Journals. American Chemical Society.

- SOP for Analysis on UV- Visible Spectrophotometer. Pharmaguideline.

- UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo.

- IR Sample Preparation: A Practical Guide. Chemistry LibreTexts.

- Quantit

- Infrared spectroscopy. Wikipedia.

- Infrared Spectroscopy. University of Canterbury.

- Infrared Spectroscopy | ACS Reagent Chemicals. American Chemical Society.

- Basic Practical NMR Concepts.

- Infrared Spectroscopy.

- Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI.

Sources

- 1. benchchem.com [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. mt.com [mt.com]

- 6. mdpi.com [mdpi.com]

- 7. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]

- 8. engineering.purdue.edu [engineering.purdue.edu]

A Technical Guide to the Spectroscopic Analysis of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(2,4-dihydroxyphenyl)-2-phenylethanone, a deoxybenzoin of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the analytical methodologies used to elucidate and confirm the structure of this compound.

Introduction

This compound (CAS No. 3669-41-8), with a molecular formula of C₁₄H₁₂O₃ and a molecular weight of 228.24 g/mol , is a key intermediate in the synthesis of various biologically active molecules.[1][2][3][4] Its structure, featuring a dihydroxylated phenyl ring linked to a phenylethanone moiety, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for confirming its identity, purity, and for guiding further synthetic modifications. This guide will delve into the principles, experimental protocols, and detailed interpretation of the spectroscopic data for this compound.

Molecular Structure and Spectroscopic Overview

The structural features of this compound, including two aromatic rings, a ketone carbonyl group, a methylene bridge, and two hydroxyl groups, are all amenable to spectroscopic analysis.

Sources

A Technical Guide to the Synthesis of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone from Resorcinol

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1-(2,4-dihydroxyphenyl)-2-phenylethanone, a valuable deoxybenzoin derivative, commencing from resorcinol. Deoxybenzoins are a class of compounds that serve as crucial intermediates in the synthesis of various biologically active molecules, including flavonoids and isoflavonoids, which are known for their diverse pharmacological properties. This document is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of synthetic strategies, mechanistic insights, and practical laboratory protocols. We will delve into classical methods such as the Nencki and Houben-Hoesch reactions, alongside modern, greener alternatives, providing a critical evaluation of each approach.

Introduction: The Significance of this compound

This compound, also known as 2,4-dihydroxydeoxybenzoin, is a chemical scaffold of considerable interest in medicinal chemistry.[1] Its structure is a key component in a variety of phenylethanoid derivatives. Researchers utilize this compound in the investigation of neuroprotective agents, as structurally related compounds have shown potential in inhibiting processes associated with neurodegenerative diseases.[1] Furthermore, this framework is relevant for exploring anti-inflammatory, antiviral, and antimicrobial mechanisms.[1] The antioxidant capacity of phenolic compounds like this compound is significantly influenced by the number and position of hydroxyl groups on the aromatic ring.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3669-41-8 | [1] |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 115-116 °C | [2] |

| Appearance | Yellow/orange crystals | [3] |

Synthetic Strategies from Resorcinol

The synthesis of this compound from resorcinol, a highly activated dihydroxybenzene, can be achieved through several established synthetic routes. The choice of method often depends on factors such as desired yield, scalability, and the availability of reagents and catalysts. The primary challenge lies in achieving selective C-acylation over O-acylation, given the presence of the nucleophilic hydroxyl groups on the resorcinol ring.

The Nencki Reaction: A Classic Approach

The Nencki reaction, first reported in 1881, is a ring acylation of phenols with carboxylic acids in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂).[4][5][6] This method provides a direct route to hydroxyaryl ketones.

Mechanistic Insights

The reaction proceeds through the formation of an acylium ion intermediate generated from the carboxylic acid and the Lewis acid catalyst. Resorcinol, being a highly activated aromatic ring, then undergoes electrophilic aromatic substitution by the acylium ion. The hydroxyl groups of resorcinol direct the incoming electrophile to the ortho and para positions. In the case of resorcinol, the 4-position is highly favored due to electronic and steric factors.

Diagram 1: Proposed Mechanism of the Nencki Reaction

Caption: Mechanism of the Nencki Reaction.

Experimental Protocol: Nencki Reaction

This protocol is adapted from the work of Limaye and Ghate.[2]

Materials:

-

Resorcinol (20 g)

-

Phenylacetic acid (30 g)

-

Anhydrous zinc chloride (powdered, 20 g)

-

Hydrochloric acid (dilute)

-

Ethanol

-

Ice

Procedure:

-

Create an intimate mixture of resorcinol, phenylacetic acid, and powdered anhydrous zinc chloride.

-

Heat the mixture in an oil bath at 120°C for 2.5 hours.

-

Pour the hot reaction mixture into ice-cold acidulated water.

-

The crude product is purified by dissolving in an alkali solution followed by reprecipitation with acid.

-

Recrystallize the purified product from alcohol to obtain lustrous, long needles.

Expected Yield: Approximately 70%.[2]

The Houben-Hoesch Reaction: Utilizing Nitriles

The Houben-Hoesch reaction is a variation of the Friedel-Crafts acylation that employs a nitrile as the acylating agent in the presence of a Lewis acid (commonly ZnCl₂) and hydrogen chloride.[7][8] This method is particularly effective for the acylation of electron-rich aromatic compounds like polyhydroxy phenols.[8][9]

Mechanistic Considerations

The reaction is believed to proceed through the formation of a ketimine intermediate. The nitrile reacts with HCl and the Lewis acid to form a reactive electrophilic species, which then attacks the resorcinol ring. The resulting ketimine is subsequently hydrolyzed during aqueous workup to yield the desired aryl ketone.[7][8]

Diagram 2: Houben-Hoesch Reaction Workflow

Caption: Workflow for the Houben-Hoesch Synthesis.

Experimental Protocol: Houben-Hoesch Reaction

This protocol is based on a general procedure for the synthesis of 2,4-dihydroxyphenyl benzyl ketone.[3]

Materials:

-

Resorcinol (100 parts by weight)

-

Benzyl cyanide (100 parts by weight)

-

Anhydrous zinc chloride (20 parts by weight)

-

Dry ether

-

Hydrogen chloride gas

-

Benzene

Procedure:

-

Prepare a mixture of resorcinol, benzyl cyanide, and anhydrous zinc chloride in dry ether.

-

Saturate the mixture with a stream of dry hydrogen chloride gas.

-

Allow the reaction mixture to stand for 2 days. An oily layer will form.

-

Separate the lower oily layer and wash it with ether by decantation.

-

Boil the oily layer with 200 parts of water for 2 hours to effect hydrolysis.

-

Cool the mixture to allow for the crystallization of the product.

-

Collect the yellow crystals by filtration and dry them.

-

Recrystallize from benzene to obtain the purified product.

Friedel-Crafts Acylation with Phenylacetyl Chloride

Direct Friedel-Crafts acylation of resorcinol with phenylacetyl chloride is another viable route.[10] This classic electrophilic aromatic substitution reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[11][12] However, the use of stoichiometric amounts of AlCl₃ can lead to environmental concerns due to the generation of acidic waste streams.[10][13]

Recent advancements have focused on the use of solid acid catalysts, such as montmorillonite clays, to create a more environmentally benign process.[10] These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused.

A study by Farkas et al. investigated the acylation of resorcinol with phenylacetyl chloride using various clay catalysts.[10] They found that the reaction can be successfully carried out in a heterogeneous system, offering advantages in terms of catalyst separation and reduced environmental impact.[10]

Fries Rearrangement of Resorcinyl Phenylacetate

The Fries rearrangement is an alternative strategy that involves the intramolecular rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[14][15][16] This two-step approach first involves the O-acylation of resorcinol with phenylacetic acid or its derivative to form resorcinyl phenylacetate, followed by the rearrangement.

The regioselectivity of the Fries rearrangement (ortho vs. para substitution) can often be controlled by reaction conditions such as temperature and solvent polarity.[14][16] Lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product.[17] The use of non-polar solvents also tends to favor ortho-substitution.[16]

Purification and Characterization

Regardless of the synthetic method employed, the crude product will likely require purification. Common techniques include recrystallization and column chromatography.[18]

Recrystallization: This is a cost-effective method for purifying solid compounds.[18] An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble.[18] Ethanol is a suitable solvent for the recrystallization of this compound.[2]

Column Chromatography: This technique is highly effective for separating compounds with different polarities and is useful when recrystallization is not sufficient to remove all impurities.[18]

Characterization: The identity and purity of the synthesized this compound can be confirmed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show distinct signals for the aromatic protons, the methylene protons, and the hydroxyl protons.[1]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. For C₁₄H₁₂O₃, the expected molecular weight is 228.24 g/mol .[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product. A reverse-phase method with a C18 column is typically employed.[1]

Green Chemistry Perspectives

Traditional methods for the synthesis of this compound often rely on harsh reagents and generate significant waste. Modern synthetic chemistry is increasingly focused on the development of greener and more sustainable processes.

For the acylation of resorcinol, the use of solid acid catalysts in Friedel-Crafts reactions is a promising green alternative.[10] Additionally, exploring biocatalytic methods, such as the use of acyltransferases, could offer a highly selective and environmentally friendly route to C-acylation.[19] The use of less toxic solvents and the development of catalytic, rather than stoichiometric, processes are key areas of ongoing research.

Conclusion

The synthesis of this compound from resorcinol can be effectively achieved through several well-established methods, including the Nencki and Houben-Hoesch reactions. Each of these methods has its own advantages and disadvantages in terms of yield, reaction conditions, and environmental impact. The choice of a particular synthetic route will depend on the specific requirements of the researcher and the available resources. As the field of chemistry continues to evolve, the development of greener and more efficient synthetic protocols will be crucial for the sustainable production of this important medicinal chemistry scaffold.

References

- Friedel–Crafts reaction - Wikipedia. (n.d.).

- Hoesch reaction - Wikipedia. (n.d.).

- Kumar, A. (2020, May 14). HOUBEN–HOESCH REACTION. B N College, Bhagalpur.

- Limaye, D. B., & Ghate, V. R. (1939). The preparation and properties of 4-phenylacetyl-resorcinol and 4-phenyl-acetyl-pyrogallol. Rasayanam, 1, 169-174.

- Fries rearrangement - Wikipedia. (n.d.).

- The Hoesch Synthesis - Organic Reactions. (n.d.).

- Fries rearrangement - Grokipedia. (n.d.).

- Nencki reaction. Acetylation without Acetic Anhydride.2,4-dihydroxyacetophenone.#ncchem. (2025, April 19). YouTube.

- Farkas, J., Békássy, S., & Figueras, F. (2000). Acylation of Resorcinol on Clay Catalysts.

- What is the Fries Rearrangement Reaction? - BYJU'S. (n.d.).

- Reaction Mechanism of Fries Rearrangement - Physics Wallah. (n.d.).

- Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. (2023).

- Nencki Reaction. (n.d.).

- Fries Rearrangement - Organic Chemistry Portal. (n.d.).

- Nencki Reaction - Chempedia - LookChem. (n.d.).

- Cooper, S. R. (n.d.). Resacetophenone. Organic Syntheses Procedure.

- 1-(2,4-dihydroxyphenyl)-2-pyridin-2-ylethanone - SpectraBase. (n.d.).

- Shah, L. G., & Shah, R. C. (1949). Nencki's Reaction with Cresols. Journal of the Indian Chemical Society, 26, 235-238.

- Han, X., Pathmasiri, W., Bohlin, L., & Janson, J. C. (2004). Isolation of high purity 1-[2',4'-dihydroxy-3',5'-di-(3"-methylbut-2"-enyl)-6'-methoxy] phenylethanone from Acronychia pedunculata (L.) Miq. by high-speed counter-current chromatography.

- Ethanone, 1-(2,4-dihydroxyphenyl)- - the NIST WebBook. (n.d.).

- Houben Hoesch Reaction || Polyhydroxy Phenol || Acylation || BSc #NEET #JEE - YouTube. (2023, December 18).

- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. (2022). Journal of Medicinal and Chemical Sciences, 5(5), 785-792.

- Merchant, J. R., & Shah, N. J. (1975).

- Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.).

- A green route for the acylation of resorcinol with acetic acid - Future4200. (n.d.).

- Synthesis of 2,4-dihydroxyphenol benzyl ketone - PrepChem.com. (n.d.).

- Pesnot, T., et al. (2017). Biocatalytic Friedel–Crafts Acylation and Fries Reaction.

- Organic Syntheses Procedure. (n.d.).

- Facile and regioselective synthesis of 4´, 7-dihydroxy-4-phenyl- chroman-2-ones - Semantic Scholar. (n.d.).

- 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone - ResearchGate. (n.d.).

- Green synthesis process of 2, 4-dihydroxy benzophenone. (2018).

- Process for the production of 2,4-dihydroxy-benzophenone. (1974).

- Purification of 2,4-dihydroxy-benzophenone. (1974).

- Synthesizing method of 2,4-dihydroxybenzaldehyde. (1983).

- 1-(2,4-dihydroxyphenyl)-1-ethanone hydrazone derivatives as notable butyrylcholinesterase inhibitors - ResearchGate. (2019, March 2).

- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (2022). Journal of Biomolecular Structure and Dynamics, 40(13), 5947–5961.

- Design, Synthesis, and Immunosuppressive Activity of New Deoxybenzoin Derivatives. (2010). ChemMedChem, 5(7), 1117-1122.

- Preparation of 2,4-dihydroxybenzoic acid. (1991).

- Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity - ResearchGate. (2025, October 13).

Sources

- 1. benchchem.com [benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. prepchem.com [prepchem.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Nencki Reaction [drugfuture.com]

- 6. Nencki Reaction - Chempedia - LookChem [lookchem.com]

- 7. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 8. bncollegebgp.ac.in [bncollegebgp.ac.in]

- 9. organicreactions.org [organicreactions.org]

- 10. tandfonline.com [tandfonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. future4200.com [future4200.com]

- 14. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 15. grokipedia.com [grokipedia.com]

- 16. byjus.com [byjus.com]

- 17. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone via Friedel-Crafts Acylation

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1-(2,4-dihydroxyphenyl)-2-phenylethanone, a deoxybenzoin derivative of significant interest in medicinal chemistry and drug development.[1] The document focuses on the practical application of the Friedel-Crafts acylation, with a primary emphasis on the Nencki reaction—a robust and historically validated method for the C-acylation of highly activated phenols like resorcinol. We will dissect the underlying reaction mechanisms, provide a detailed, self-validating experimental protocol, and discuss the critical parameters that govern reaction success, regioselectivity, and yield. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering both theoretical grounding and actionable laboratory procedures.

Introduction: Context and Significance

The Deoxybenzoin Scaffold in Drug Discovery

The deoxybenzoin framework, characterized by a 1,2-diarylethanone structure, is a privileged scaffold in medicinal chemistry. Molecules containing this core, such as this compound, serve as crucial intermediates and are investigated for a wide range of biological activities, including neuroprotective, anti-inflammatory, antimicrobial, and antiviral properties.[1] The presence of the dihydroxyphenyl moiety, in particular, imparts significant antioxidant potential and offers multiple sites for further functionalization, making it a valuable target for hit-to-lead optimization programs.

Friedel-Crafts Acylation: A Cornerstone of C-C Bond Formation

The Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are fundamental electrophilic aromatic substitution (EAS) reactions that form new carbon-carbon bonds to an aromatic ring.[2] The acylation variant introduces an acyl group (R-C=O) using an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst.[3][4] The resulting aryl ketone is a versatile synthetic intermediate. Unlike Friedel-Crafts alkylation, the acylation reaction has the distinct advantage of producing a deactivated aromatic ring, which prevents further polysubstitution reactions.[5]

The Unique Challenge of Phenol Acylation

While powerful, the classical Friedel-Crafts acylation presents significant challenges when applied to phenolic substrates. The lone pair of electrons on the phenolic oxygen can coordinate strongly with powerful Lewis acids like aluminum chloride (AlCl₃).[6][7] This interaction has two detrimental effects:

-

Catalyst Deactivation: The Lewis acid becomes complexed and is rendered catalytically inactive, necessitating the use of stoichiometric or even excess amounts of the catalyst.[2][8]

-

Competing O-Acylation: The phenolic oxygen can act as a nucleophile, leading to the formation of a phenyl ester (O-acylation) as a significant byproduct, which lowers the yield of the desired C-acylated aryl ketone.[6][7]

To overcome these hurdles, specialized modifications of the Friedel-Crafts acylation have been developed for phenols, among which the Nencki reaction is particularly effective.

Mechanistic Pathways and Strategic Considerations

The Nencki Reaction: An Optimized Approach for Resorcinol Acylation

The Nencki reaction, first reported by Marceli Nencki in 1881, is a variation of the Friedel-Crafts acylation that involves the ring acylation of phenols with carboxylic acids using zinc chloride (ZnCl₂) as the catalyst.[9][10] This approach is exceptionally well-suited for the synthesis of this compound from resorcinol and phenylacetic acid for several key reasons:

-

Milder Catalysis: ZnCl₂ is a milder Lewis acid than AlCl₃, reducing the extent of undesirable side reactions and harsh conditions.

-

Direct Use of Carboxylic Acid: The ability to use phenylacetic acid directly as the acylating agent is a significant advantage from a green chemistry perspective, as it avoids the pre-formation of more reactive acyl chlorides or anhydrides and produces water as the only byproduct.[11]

-

High Regioselectivity: Resorcinol is a highly activated aromatic ring due to the two electron-donating hydroxyl groups. These groups are powerful ortho-, para-directors. The acylation occurs predominantly at the C-4 position, which is para to the C-1 hydroxyl group and ortho to the C-2 hydroxyl group, a site that is both electronically activated and sterically accessible.

Detailed Reaction Mechanism

The synthesis proceeds via a well-established electrophilic aromatic substitution mechanism, detailed in the steps below and visualized in the following diagram.

-

Activation of the Acylating Agent: The Lewis acid catalyst, zinc chloride (ZnCl₂), coordinates with the carbonyl oxygen of phenylacetic acid. This polarization of the C-O bond, followed by the loss of a hydroxyl group (facilitated by a second molecule of the acid or catalyst), generates a highly electrophilic acylium ion (C₆H₅CH₂CO⁺), which is stabilized by resonance.

-

Nucleophilic Attack: The electron-rich resorcinol ring acts as the nucleophile. The π-electrons from the aromatic ring attack the electrophilic carbon of the acylium ion. This attack preferentially occurs at the C-4 position due to the combined activating effects of the two hydroxyl groups. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.

-

Rearomatization: A weak base, such as the [ZnCl₂(OH)]⁻ complex or another molecule in the reaction mixture, abstracts the proton from the C-4 position. The electrons from the C-H bond collapse back into the ring, restoring its aromaticity and yielding the final product, this compound.

Experimental Protocol: The Nencki Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of this compound, adapted from established literature procedures.[12]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Resorcinol | 110.11 | 20.0 g | 0.182 | Must be dry. |

| Phenylacetic Acid | 136.15 | 30.0 g | 0.220 | - |

| Zinc Chloride (Anhydrous) | 136.30 | 20.0 g | 0.147 | Must be anhydrous. Handle in a dry environment. |

| Hydrochloric Acid (conc.) | 36.46 | ~10 mL | - | For work-up. |

| Ethanol (95%) | 46.07 | As needed | - | For recrystallization. |

| Deionized Water | 18.02 | As needed | - | For work-up and washing. |

Step-by-Step Synthesis Protocol

-

Reagent Preparation: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine resorcinol (20.0 g), phenylacetic acid (30.0 g), and powdered anhydrous zinc chloride (20.0 g). Causality: Creating an intimate mixture of the reactants and catalyst is crucial for efficient heat transfer and reaction initiation.

-

Reaction Execution: Place the flask in an oil bath and heat the mixture to 120-130°C with continuous stirring. The mixture will melt and darken. Maintain this temperature for 2.5 hours. Causality: This temperature provides the necessary thermal energy to overcome the activation barrier for acylium ion formation and the subsequent electrophilic attack. The reaction time ensures a high conversion rate.

-

Reaction Quenching and Product Precipitation: After the heating period, carefully remove the flask from the oil bath and allow it to cool slightly. While still warm and viscous, slowly and cautiously pour the reaction mixture into a beaker containing 500 mL of ice-cold water acidulated with ~10 mL of concentrated hydrochloric acid. A solid product should precipitate. Causality: Pouring the mixture into acidified water serves multiple purposes: it quenches the reaction, hydrolyzes the zinc complexes, and precipitates the organic product, which has low solubility in water.

-

Isolation of Crude Product: Stir the resulting suspension for 30 minutes to ensure complete precipitation and to break up any large clumps. Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. Causality: Washing with water removes residual acid, zinc salts, and any unreacted water-soluble starting materials.

Work-up and Purification

-

Alkali Wash: Transfer the crude solid to a beaker and dissolve it in a minimal amount of 10% aqueous sodium hydroxide solution. Any non-phenolic impurities will remain undissolved. Filter this solution to remove any insoluble material. Causality: The phenolic product is acidic and will dissolve in a basic solution, allowing for its separation from non-acidic impurities.

-

Reprecipitation: Cool the alkaline filtrate in an ice bath and re-precipitate the product by slowly adding concentrated hydrochloric acid until the solution is acidic.

-

Recrystallization: Collect the precipitated solid by vacuum filtration and wash with cold water. The final purification is achieved by recrystallization. Dissolve the crude product in a minimum amount of hot 95% ethanol in an Erlenmeyer flask.[13] If the solution is colored, a small amount of activated charcoal can be added. Hot filter the solution to remove the charcoal, then allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Causality: Recrystallization is a highly effective purification technique based on the differential solubility of the product and impurities at different temperatures, resulting in the formation of pure crystals.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Characterization

-

Yield: ~70% (based on resorcinol)[12]

-

Appearance: Lustrous, long needles or white to off-white crystalline solid.

-

Melting Point: 115-116°C[12]

-

Spectroscopic Analysis: The structure should be confirmed using standard techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the hydroxyl protons.[1]

Workflow and Data Summary

Experimental Workflow Diagram

The entire process from setup to final product is summarized in the following workflow diagram.

Summary of Reaction Parameters

| Parameter | Value / Condition | Rationale |

| Reactant Ratio | 1.0 (Resorcinol) : 1.2 (Phenylacetic Acid) | A slight excess of the acylating agent ensures complete consumption of the limiting reagent (resorcinol). |

| Catalyst Loading | ~0.8 equivalents (ZnCl₂) | Sufficient catalytic amount to promote the reaction without excessive harshness. |

| Temperature | 120-130°C | Optimal temperature to balance reaction rate and minimize thermal degradation or side reactions. |

| Reaction Time | 2.5 hours | Empirically determined to achieve high conversion.[12] |

| Solvent | None (Neat reaction) | High concentration of reactants drives the reaction forward. |

| Expected Yield | ~70% | Represents a good efficiency for this type of condensation reaction.[12] |

Conclusion and Future Perspectives

The Nencki reaction provides a reliable, high-yielding, and straightforward pathway for the synthesis of this compound from readily available starting materials. Its use of a milder Lewis acid and a carboxylic acid acylating agent makes it a superior choice to classical Friedel-Crafts conditions for this specific transformation, effectively circumventing the common pitfalls of phenol acylation.

For future process optimization, researchers could explore modern, greener alternatives. Microwave-assisted organic synthesis (MAOS), for instance, has been shown to dramatically reduce reaction times and improve yields in the acylation of phenols, often under solvent-free conditions.[14] The use of alternative solid acid catalysts or metal triflates could also offer benefits in terms of catalyst recovery, reusability, and milder reaction conditions, further enhancing the efficiency and environmental profile of this valuable synthesis.[15]

References

- Microwave assisted chemistry: A rapid and regioselective route for direct ortho-acylation of phenols and naphthols by methanesulfonic acid as catalyst. (n.d.). Indian Academy of Sciences.

- Hoesch reaction. (n.d.). Wikipedia. [Link]

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. [Link]

- Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]

- Friedel Crafts Acylation And Alkyl

- Friedel–Crafts reaction of phenol. (2015, May 16). Chemistry Stack Exchange. [Link]

- Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

- The preparation and properties of 4-phenylacetyl-resorcinol and 4-phenyl-acetyl-pyrogallol. (n.d.). Indian Academy of Sciences. [Link]

- Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. (2024, November 25). PMC - NIH. [Link]

- Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Comput

- Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. (n.d.).

- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

- Microwave-Assisted Acetylation of Phenols without Catalyst Under Solvent Free Condition. (2014, November 6). Asian Journal of Chemistry. [Link]

- Nencki Reaction. (n.d.). Merck Index. [Link]

- Houben - Hoesch Reaction. (n.d.). GCW Gandhi Nagar Jammu. [Link]

- Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as a catalyst under solvent-free and microwave conditions. (n.d.). RSC Publishing. [Link]

- Isolation of high purity 1-[2',4'-dihydroxy-3',5'-di-(3"-methylbut-2"-enyl)-6'-methoxy] phenylethanone from Acronychia pedunculata (L.) Miq. by high-speed counter-current chromatography. (2004, January 2). PubMed. [Link]

- Nencki Reaction. (n.d.). Chempedia - LookChem. [Link]

- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 28). YouTube. [Link]

- Review of Limitations of Friedel-Crafts reactions. (n.d.). CUTM Courseware. [Link]

- Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. (2025, May 22). JoVE. [Link]

- Nencki reaction. Acetylation without Acetic Anhydride.2,4-dihydroxyacetophenone.#ncchem. (2025, April 19). YouTube. [Link]

- Houben-Hoesch Reaction. (n.d.). SynArchive. [Link]

- Module 5 : Electrophilic Aromatic Substitution. (n.d.). NPTEL Archive. [Link]

- Preparation method for 1,2-diphenylethanone. (n.d.).

- What is the mechanism of Resorcinol? (2024, July 17).

- Houben Housch Reaction mechanism, scope, application IIT JAM TIFR UGC CSIR NET SET GATE DRDO BARC. (2018, September 9). YouTube. [Link]

- A green route for the acylation of resorcinol with acetic acid. (n.d.). Future4200. [Link]

- Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acyl

- Nencki's Reaction with Cresols. (n.d.). Indian Academy of Sciences. [Link]

- Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. [Link]

- Purification of 2,4-dihydroxy-benzophenone. (n.d.).

- 1-(2,4-dihydroxyphenyl)-1-ethanone hydrazone derivatives as notable butyrylcholinesterase inhibitors. (2019, March 2).

- Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. (2017, January 31). Semantic Scholar. [Link]

- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (n.d.). MDPI. [Link]

- Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018, December 3). Beilstein Journal of Organic Chemistry. [Link]

- Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PMC - NIH. [Link]

- Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

- Design, Synthesis, and Immunosuppressive Activity of New Deoxybenzoin Deriv

- Green synthesis process of 2, 4-dihydroxy benzophenone. (n.d.).

- Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. (n.d.). PMC - NIH. [Link]

- Synthesizing method of 2,4-dihydroxybenzaldehyde. (n.d.).

- Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023, December 14). MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. Nencki Reaction [drugfuture.com]

- 10. Nencki Reaction - Chempedia - LookChem [lookchem.com]

- 11. future4200.com [future4200.com]

- 12. ias.ac.in [ias.ac.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone via Claisen-type Condensation

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2,4-dihydroxyphenyl)-2-phenylethanone, a valuable scaffold in medicinal chemistry. The core of this synthesis is a Claisen-type condensation reaction. This document will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, and discuss critical process parameters and potential challenges. The content is tailored for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthetic route.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of various biologically active compounds. Its chemical structure is of significant interest in medicinal chemistry research, particularly in the development of phenylethanoid derivatives.[1] This scaffold is valued for its potential in several therapeutic areas:

-

Neuroprotective Agents: Structurally related compounds have shown promise in inhibiting Aβ42 aggregation, a key pathological factor in neurodegenerative diseases.[1]

-

Anti-inflammatory Mechanisms: Analogous structures have demonstrated notable bioactivity in this area.[1]

-

Antiviral and Antimicrobial Research: Related chalcones and phenylethanoids are known to target viral enzymes and bacterial components.[1]

Computational analyses predict that this compound possesses favorable drug-like properties, including high gastrointestinal absorption and the potential to cross the blood-brain barrier, making it a pharmacologically relevant molecule for further development.[1]

Synthetic Strategy: A Focus on Claisen-type Condensation

The synthesis of this compound can be approached through several synthetic routes. However, a particularly effective and widely utilized method involves a Claisen-type condensation. It's important to note that the direct Claisen condensation between an ester and a phenol to form a ketone is not the classical reaction. More accurately, the synthesis often proceeds through a related acylation reaction, such as the Nencki or Hoesch reaction, which are mechanistically similar to Friedel-Crafts acylation.

The Nencki Reaction: A Viable Pathway

The Nencki reaction involves the ring acylation of phenols with acids in the presence of a Lewis acid, such as zinc chloride.[2] This method is a modification of the Friedel-Crafts acylation.

The Hoesch Reaction: An Alternative Acylation

The Hoesch (or Houben-Hoesch) reaction is another relevant synthetic route. It involves the reaction of a nitrile with an electron-rich arene, like a phenol, to form an aryl ketone, catalyzed by a Lewis acid and hydrogen chloride.[3][4] The electrophilic species is believed to be of the type R-C+=NHCl−.[3]

The Claisen Condensation: Core Principles

While not a direct phenol-ester condensation, understanding the principles of the Claisen condensation is crucial as the underlying reactivity is analogous. The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base.[5][6] The product is typically a β-keto ester or a β-diketone.[5][6]

Key requirements for a successful Claisen condensation include:

-

Enolizable Reagent: At least one of the reactants must have an α-proton and be capable of forming an enolate anion upon deprotonation.[5][6]

-

Appropriate Base: The base used must not interfere with the reaction through nucleophilic substitution or addition.[5][6] Sodium alkoxides are commonly used.[7]

-

Good Leaving Group: The alkoxy portion of the ester must be a relatively good leaving group.[5][6]

The mechanism involves the formation of a resonance-stabilized enolate anion, which then acts as a nucleophile.[5][6][8]

Mechanistic Insights

The synthesis of this compound from resorcinol and a phenylacetic acid derivative (like phenylacetyl chloride or phenylacetonitrile) in the presence of a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) follows a Friedel-Crafts acylation-type mechanism.

Here is a diagram illustrating the logical workflow of this synthesis:

Caption: A logical workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound via a Friedel-Crafts-type acylation.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| Resorcinol | 110.11 | ≥99% | Major Chemical Supplier |

| Phenylacetyl chloride | 154.59 | ≥98% | Major Chemical Supplier |

| Anhydrous Zinc Chloride | 136.30 | ≥98% | Major Chemical Supplier |

| Glacial Acetic Acid | 60.05 | ACS grade | Major Chemical Supplier |

| Hydrochloric Acid | 36.46 | 37% | Major Chemical Supplier |

| Dichloromethane | 84.93 | Anhydrous | Major Chemical Supplier |

| Sodium Bicarbonate | 84.01 | Saturated solution | In-house preparation |

| Anhydrous Sodium Sulfate | 142.04 | Granular | Major Chemical Supplier |

| Ethyl Acetate | 88.11 | ACS grade | Major Chemical Supplier |

| Hexanes | N/A | ACS grade | Major Chemical Supplier |

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous zinc chloride (1.1 equivalents) to glacial acetic acid. Heat the mixture to approximately 140°C until the zinc chloride dissolves completely.[9]

-

Addition of Resorcinol: To the heated solution, add resorcinol (1.0 equivalent) and stir until it melts and dissolves.

-

Acylation: Cool the reaction mixture to a designated temperature (optimization may be required, but typically below 100°C to minimize side products). Slowly add phenylacetyl chloride (1.0 equivalent) dropwise from the dropping funnel.

-

Reaction Monitoring: After the addition is complete, maintain the reaction temperature for a specified period (e.g., 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.[10] A precipitate should form.

-

Isolation and Washing: Collect the solid product by vacuum filtration. Wash the crude product with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexanes).[11]

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed using various analytical techniques.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Distinct signals for aromatic protons on both phenyl rings, a singlet for the methylene protons, and signals for the hydroxyl protons. The aromatic protons on the 2,4-dihydroxyphenyl ring typically appear in the δ 6.0-8.0 ppm region.[1] |

| ¹³C NMR | Signals corresponding to the carbonyl carbon, aromatic carbons, and the methylene carbon. |

| FT-IR | Characteristic stretching frequencies for O-H (hydroxyl), C=O (ketone), and C=C (aromatic) bonds.[12] |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (228.24 g/mol ).[1] |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Presence of moisture deactivating the catalyst. | Ensure all glassware is oven-dried and use anhydrous reagents and solvents.[13] |

| Suboptimal reaction temperature. | Carefully control the reaction temperature. For the Nencki reaction, temperatures between 140-160°C are often employed.[10] | |

| Incomplete reaction. | Increase the reaction time and continue to monitor by TLC. | |

| Formation of Byproducts | Side reactions due to high temperatures. | Lower the reaction temperature and consider a slower addition of the acylating agent. |

| Competing aldol-type condensations. | Ensure the use of a non-enolizable acylating agent if applicable.[11] | |

| Product Discoloration | Formation of colored impurities at high temperatures. | Maintain the reaction temperature within the optimal range.[13] The use of a proton acid catalyst has been shown to reduce coloration.[13][14] |

| Difficult Purification | Presence of unreacted starting materials or closely related byproducts. | Optimize the stoichiometry of the reactants. Employ column chromatography for challenging separations.[11] |

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

Resorcinol: Harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction.[15][16][17][18] It is also very toxic to aquatic life.[15][17][18] Wear protective gloves, clothing, and eye protection.[15][16][17]

-

Phenylacetyl Chloride: Causes severe skin burns and eye damage.[19] Reacts violently with water. Handle with extreme care and wear appropriate personal protective equipment.[19]

-

Zinc Chloride: Corrosive and can cause severe skin burns and eye damage. It is also harmful to aquatic life. Handle in a dry environment as it is hygroscopic.

-

Glacial Acetic Acid and Hydrochloric Acid: Corrosive and can cause severe burns. Use with appropriate personal protective equipment.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[15][16][17][18][19]

Conclusion

The synthesis of this compound via a Claisen-type condensation, specifically through a Friedel-Crafts acylation variant like the Nencki or Hoesch reaction, is a robust and valuable method for accessing this important medicinal chemistry scaffold. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and adherence to safety protocols are paramount for a successful synthesis. This guide provides the foundational knowledge and practical insights for researchers and scientists to confidently undertake this synthetic procedure.

References

- Hoesch reaction. Wikipedia.

- Claisen condensation. Wikipedia.

- The Claisen Condensation.

- Claisen Condensation Reaction Mechanism. Chemistry Steps.

- Claisen Condensation Mechanism. BYJU'S.

- Reductive Claisen-Type Condensation Promoted by the Combination of Phosphine and Lewis Acid.

- Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions.

- Nencki reaction. Acetylation without Acetic Anhydride.2,4-dihydroxyacetophenone.#ncchem. YouTube.

- Claisen Condensation: Mechanism & Examples. NROChemistry.

- Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences.

- Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.

- 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts.

- Claisen Condensation Reaction Mechanism. YouTube.

- Claisen Condensation. Organic Chemistry Portal.

- Development of a new Lewis acid-catalyzed[5][5]-sigmatropic rearrangement: the allenoate-Claisen rearrangement. PubMed.

- Resorcinol - SAFETY DATA SHEET. Penta chemicals.

- Safety Data Sheet: Resorcinol. Carl ROTH.

- Claisen condensation. Organic Chemistry II - Fiveable.

- The Hoesch Synthesis. Organic Reactions.

- RESORCINOL MATERIAL SAFETY DATA SHEET. Techno PharmChem.

- Nencki Reaction. Chempedia - LookChem.

- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights.

- Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC - NIH.

- Ethanone, 1-(2,4-dihydroxyphenyl)-. the NIST WebBook.

- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation.

- IR spectroscopy of 2-hydroxy-1,2-diphenylethan-1-one (at left) and copper(II).

- Process for producing 2,4-dihydroxyacetophenone. Google Patents.

- Process for the preparation of polyphenols from ketones or aldehydes and phenols. Google Patents.

- Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833). FooDB.

- Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. PubMed.

- View of Synthesis of 2,4-Dihydroxyacetophenone Compound and its Antioxidant Activity Assay.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Nencki Reaction - Chempedia - LookChem [lookchem.com]

- 3. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

- 10. m.youtube.com [m.youtube.com]

- 11. fiveable.me [fiveable.me]

- 12. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. carlroth.com [carlroth.com]

- 17. fishersci.com [fishersci.com]

- 18. technopharmchem.com [technopharmchem.com]

- 19. fishersci.com [fishersci.com]

Biological activity of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone

An In-Depth Technical Guide to the Biological Activity of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone

Executive Summary

This compound, a deoxybenzoin derivative, is a chemical scaffold of considerable interest in medicinal chemistry and drug development. This technical guide provides a comprehensive analysis of its known and potential biological activities, grounded in available scientific literature and structure-activity relationship (SAR) principles. The core of its bioactivity stems from the 2,4-dihydroxy substitution on one of its phenyl rings—a key pharmacophore responsible for potent enzyme inhibition and antioxidant effects. This document details its significant vasorelaxant properties and strong potential as a tyrosinase inhibitor for dermatological applications. Furthermore, we explore its hypothesized roles as an anticancer, antimicrobial, and anti-diabetic agent based on evidence from structurally related compounds. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers with the foundational knowledge to investigate and harness the therapeutic potential of this versatile molecule.

Introduction: The Deoxybenzoin Scaffold

This compound belongs to the deoxybenzoin class of compounds, which are structurally related to chalcones and other flavonoids.[1] Its core structure consists of two aromatic rings linked by a two-carbon chain containing a carbonyl group. This scaffold is valued in medicinal chemistry for its role in investigating neuroprotective, anti-inflammatory, antiviral, and antimicrobial agents.[1] The specific placement of hydroxyl groups on the phenyl rings is a critical determinant of biological function, with the 2,4-dihydroxy arrangement (a resorcinol moiety) being particularly significant for potent bioactivity.[2] This guide synthesizes current knowledge and provides expert insights into the multifaceted biological profile of this specific deoxybenzoin.

Core Biological Activities & Mechanisms of Action

The biological effects of this compound are diverse, primarily revolving around enzyme modulation and redox chemistry. The following sections dissect these activities, explaining the causality behind the molecular interactions and outlining robust protocols for their investigation.

Potent Enzyme Inhibition

The resorcinol moiety is a powerful pharmacophore that enables this molecule to interact with the active sites of various metalloenzymes, leading to significant inhibitory effects.

Expertise & Causality: Tyrosinase is a key copper-containing enzyme responsible for the rate-limiting steps in melanin biosynthesis.[3][4] Its inhibition is a primary strategy for treating hyperpigmentation disorders and for skin whitening in cosmetics. The 2,4-dihydroxy substitution pattern is crucial for potent tyrosinase inhibition.[3] Structurally related chalcones bearing this moiety, such as (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, have demonstrated exceptionally potent, competitive inhibition of mushroom tyrosinase with IC50 values as low as 0.013 µM.[3][5] The mechanism involves the dihydroxyl groups chelating the copper ions in the enzyme's active site, effectively blocking substrate (L-tyrosine) access and catalysis.

Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol provides a self-validating system to quantify the inhibitory potential of this compound against tyrosinase activity.

-

Reagent Preparation:

-

Phosphate Buffer (67 mM, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions. This buffer system maintains a stable pH optimal for enzyme activity.

-

Mushroom Tyrosinase Solution (1000 U/mL): Dissolve mushroom tyrosinase powder in the phosphate buffer. Aliquot and store at -20°C to prevent degradation from repeated freeze-thaw cycles.

-

L-Tyrosine Solution (1.5 mM): Dissolve L-tyrosine in the phosphate buffer. Gentle heating may be required for full dissolution. Prepare this solution fresh daily.

-

Test Compound Stock (10 mM): Dissolve this compound in DMSO.

-

Positive Control (1 mM): Prepare a stock solution of Kojic Acid in phosphate buffer.[6]

-

-

Assay Procedure (96-well plate format):

-

In triplicate, add 40 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of the test compound at various dilutions (e.g., 0.01 µM to 100 µM) to the wells.

-